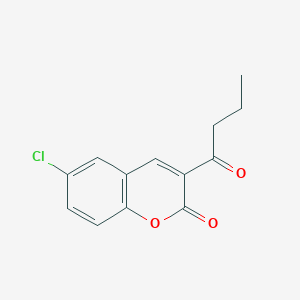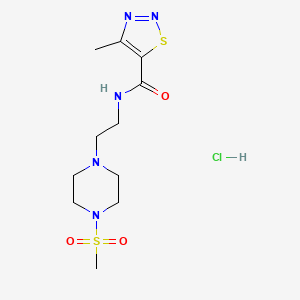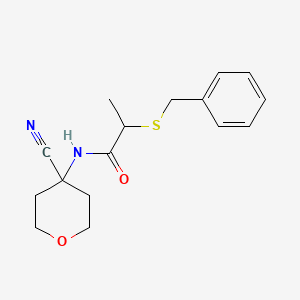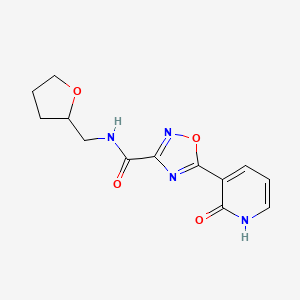![molecular formula C14H11ClFNO B2816534 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 1232823-60-7](/img/structure/B2816534.png)
4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is synthesized in a methanolic medium . The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The resulting mixture is magnetically stirred and refluxed for 3 hours on an oil bath at 65°C . This process results in a precipitated product .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” is characterized by FT-IR, UV-Vis, and NMR spectral data . The “O” and “N” donor atoms of the Schiff base ligand participate in coordination with the metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The general formulae of the metal complexes formed are [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol” are characterized by elemental analysis, molar conductance measurements, and melting points . The yield of the product is 73.91%, with a brown color and a melting point greater than 350°C .Scientific Research Applications
Synthesis and Characterization
Compounds similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol have been synthesized and characterized through various analytical techniques. For example, Ranjithreddy Palreddy et al. (2015) synthesized novel compounds and their metal complexes, characterized by FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination, highlighted through computational studies as well (Palreddy et al., 2015).
Biological Activities
The biological activity of similar compounds has been investigated, demonstrating their potential in medicinal chemistry. For instance, the antibacterial and antioxidant activities of tridentate substituted salicylaldimines have been studied, showing that these compounds exhibit significant activities against multiple drug-resistance bacteria and possess notable antioxidant capacities (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Research on imines similar to 4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol has shown their effectiveness as corrosion inhibitors. Studies have demonstrated the inhibition effects of these compounds on the corrosion of mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion (Shanbhag et al., 2007).
Mechanism of Action
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
properties
IUPAC Name |
4-chloro-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQMQYYYLEQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B2816462.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)

![N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2816466.png)


![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)
